(5E)-2-(4-methoxyanilino)-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one
Description
2-[(4-methoxyphenyl)imino]-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Properties
Molecular Formula |
C18H13F3N2O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(5E)-2-(4-methoxyphenyl)imino-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13F3N2O2S/c1-25-14-8-6-13(7-9-14)22-17-23-16(24)15(26-17)10-11-2-4-12(5-3-11)18(19,20)21/h2-10H,1H3,(H,22,23,24)/b15-10+ |
InChI Key |
BTQZLHDQRZDWQK-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C(F)(F)F)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)imino]-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of thiosemicarbazide. The reaction is usually carried out under reflux conditions in ethanol or methanol as the solvent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)imino]-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[(4-methoxyphenyl)imino]-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)imino]-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes, block receptors, or interfere with cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Thiazolidine-2,4-diones: Known for their antidiabetic properties and are used in the treatment of type 2 diabetes.
Uniqueness
2-[(4-methoxyphenyl)imino]-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methoxy and trifluoromethyl groups enhances its pharmacological properties and makes it a valuable compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
